molecular formula C16H22O4 B1259412 Mochiquinone

Mochiquinone

Cat. No.: B1259412
M. Wt: 278.34 g/mol
InChI Key: ZUWXDDYTHMYYDD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mochiquinone is a sesquiterpene-derived quinone first isolated from the Caribbean gorgonian coral Pseudopterogorgia rigida collected off northeastern Venezuela . Its structure was elucidated through spectroscopic analysis of its acetylated derivative, revealing a sesquiterpene backbone (15 carbons, equivalent to three isoprene units) conjugated with a quinone moiety. This compound was identified alongside structurally related compounds, including α-curcumene, (-)-curcuphenol, (-)-curcuquinone, and (-)-curcuhydroquinone, suggesting a biosynthetic relationship among these derivatives . While its biological activities remain understudied, its structural features align with bioactive terpenoid quinones, which are often implicated in antioxidant, anti-inflammatory, or electron transport roles.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C16H22O4/c1-9(2)6-5-7-10(3)13-15(19)12(8-17)11(4)14(18)16(13)20/h6,10,17,19H,5,7-8H2,1-4H3/t10-/m1/s1

InChI Key

ZUWXDDYTHMYYDD-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)O)CO

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)O)CO

Synonyms

mochiquinone

Origin of Product

United States

Comparison with Similar Compounds

Mochiquinone belongs to a broader class of terpenoid quinones, which share a quinone core but differ in side-chain architecture, biosynthetic origin, and functional roles. Below is a detailed comparison with four analogous compounds: curcuquinone, curcuhydroquinone, menaquinone-6 (vitamin K₂), and ubiquinone-1.

Structural and Functional Comparison Table

Compound Source Core Structure Side Chain Biological Role Key Distinctions
This compound Pseudopterogorgia rigida Sesquiterpene quinone 3 isoprene units Potential bioactivity (unconfirmed) Unique sesquiterpene-quinone hybrid; marine origin
Curcuquinone Pseudopterogorgia rigida Sesquiterpene quinone 3 isoprene units Antioxidant (inferred) Oxidized quinone form; coexists with this compound
Curcuhydroquinone Pseudopterogorgia rigida Sesquiterpene hydroquinone 3 isoprene units Redox activity (theoretical) Reduced hydroquinone form; redox pair with curcuquinone
Menaquinone-6 Bacterial synthesis Naphthoquinone 6 isoprene units Electron transport, blood clotting Longer chain; bacterial biosynthesis; vitamin K₂ activity
Ubiquinone-1 Synthetic preparation Benzoquinone 1 isoprene unit Model for coenzyme Q analogs Shortest side chain; synthetic utility in studies

Detailed Analysis

Structural Similarities and Differences
  • Quinone Core: this compound, curcuquinone, and curcuhydroquinone share a sesquiterpene-derived quinone/hydroquinone core, whereas menaquinone-6 (MK-6) and ubiquinone-1 feature naphthoquinone and benzoquinone cores, respectively.
  • Side Chain Length: this compound’s 3-isoprene unit chain contrasts with MK-6’s 6-isoprene unit chain, which is critical for membrane anchoring in bacterial electron transport systems . Ubiquinone-1’s single isoprene unit makes it a simplified model for studying coenzyme Q (ubiquinone) biochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mochiquinone
Reactant of Route 2
Mochiquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.